2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide
Description
This compound is a substituted acetamide featuring a 4-tert-butylphenoxy group at the α-carbon of the acetamide backbone and two distinct furylmethyl substituents on the nitrogen atom: a furan-2-ylmethyl and a 5-methylfuran-2-ylmethyl group (Figure 1). The dual furan substituents introduce aromaticity and polarity, which may modulate solubility and intermolecular interactions.
Properties
Molecular Formula |
C23H27NO4 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide |
InChI |
InChI=1S/C23H27NO4/c1-17-7-10-21(28-17)15-24(14-20-6-5-13-26-20)22(25)16-27-19-11-8-18(9-12-19)23(2,3)4/h5-13H,14-16H2,1-4H3 |
InChI Key |
STFFDYHCJFEOIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide involves several steps. The synthetic route typically starts with the preparation of the furan derivatives and the tert-butylphenoxy group. These intermediates are then coupled through a series of reactions, including acylation and amination, under controlled conditions to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized under specific conditions to form corresponding furanones.
Reduction: The acetamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The furan rings and the acetamide group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares a common acetamide core with several analogs (Table 1). Key structural differences lie in the nitrogen and phenoxy substituents:
Key Observations :
Key Observations :
Physical and Spectroscopic Properties
Melting Points and Chromatography :
Spectroscopic Data :
- 1H-NMR: The target compound would show signals for furan protons (δ 6.2–7.4 ppm), tert-butyl singlet (δ 1.3 ppm), and acetamide methylene (δ 3.8–4.2 ppm), akin to compound 30’s fluorophenoxy and n-butyl signals .
- IR : Expected peaks for amide C=O (~1700 cm⁻¹) and NH (~3400 cm⁻¹), consistent with ’s acetamide derivatives .
Biological Activity
The compound 2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide , also known as D220-0230, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Weight | 403.5 g/mol |
| LogP (octanol-water partition coefficient) | 4.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 7 |
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs to D220-0230 exhibit significant antitumor properties. For instance, research on furan derivatives has demonstrated their ability to inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) through MTS cytotoxicity assays .
Case Study: Antitumor Effects
- Study Design : Compounds were tested in both 2D and 3D cell culture systems.
- Findings : Certain derivatives showed high cytotoxicity in 2D assays compared to their performance in 3D models. For example, a compound structurally related to D220-0230 exhibited an IC50 value of approximately against the HCC827 cell line in 2D culture .
The proposed mechanism of action for D220-0230 involves its interaction with specific molecular targets. The furan ring may facilitate binding to proteins or nucleic acids, potentially modulating their functions. Additionally, compounds containing oxadiazole or similar moieties can interact with enzymes or receptors, influencing their activity.
Antimicrobial Activity
Furan derivatives have also been investigated for their antimicrobial properties. Some studies suggest that these compounds can exhibit antibacterial effects against a range of pathogens. The presence of functional groups in D220-0230 may enhance its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.
Summary of Biological Activities
The following table summarizes key findings related to the biological activity of D220-0230 and structurally similar compounds:
| Activity Type | Model System | IC50 (µM) | Notes |
|---|---|---|---|
| Antitumor | A549 Cell Line | High activity in 2D assays | |
| Antitumor | HCC827 Cell Line | Moderate activity in 3D assays | |
| Antimicrobial | Various Bacterial Strains | Varies | Exhibited significant antibacterial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
